

# 4-Chloro-7-methoxyquinoline structure and IUPAC name

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## Compound of Interest

Compound Name: 4-Chloro-7-methoxyquinoline

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An In-depth Technical Guide to **4-Chloro-7-methoxyquinoline**: Structure, Nomenclature, and Synthesis

## Introduction

**4-Chloro-7-methoxyquinoline** is a heterocyclic aromatic compound that serves as a critical structural motif and synthetic precursor in medicinal chemistry and materials science. As a substituted quinoline, it belongs to a class of compounds renowned for their broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The specific placement of the chloro and methoxy groups on the quinoline scaffold imparts unique electronic and steric properties, making it a highly valuable building block for the targeted synthesis of complex molecules. This guide provides a comprehensive technical overview of its structure, IUPAC nomenclature, physicochemical properties, a detailed synthesis protocol with mechanistic insights, and its significant role in the development of modern therapeutics.

## Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is foundational to scientific research. **4-Chloro-7-methoxyquinoline** is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines to ensure its structure is precisely communicated.

IUPAC Name: **4-chloro-7-methoxyquinoline**<sup>[1]</sup>

The name is derived by identifying the parent heterocycle, quinoline, and numbering its atoms starting from the nitrogen. The substituents, a chloro group at position 4 and a methoxy group at position 7, are named as prefixes.

Chemical Structure:

The molecule consists of a bicyclic system where a benzene ring is fused to a pyridine ring.

Caption: Chemical structure of **4-Chloro-7-methoxyquinoline**.

Table 1: Chemical Identifiers and Core Properties

Identifier	Value	Source
CAS Number	68500-37-8	PubChem[1]
Molecular Formula	C <sub>10</sub> H <sub>8</sub> ClNO	PubChem[1]
Molecular Weight	193.63 g/mol	PubChem[1]
Canonical SMILES	<chem>COC1=CC2=NC=CC(=C2C=C1)Cl</chem>	PubChem[1]

| InChIKey | UKTYNFPTZDSBLR-UHFFFAOYSA-N | PubChem[1] |

## Physicochemical Properties

The physicochemical properties of **4-Chloro-7-methoxyquinoline** are crucial for predicting its behavior in various chemical environments, including its solubility, reactivity, and pharmacokinetic profile if used in drug design. The following table summarizes key computed properties.

Table 2: Computed Physicochemical Properties

Property	Value	Description	Source
XLogP3	2.9	A measure of lipophilicity, indicating moderate solubility in nonpolar solvents.	PubChem[1]
Topological Polar Surface Area	22.1 Å <sup>2</sup>	Reflects the molecule's polarity, influencing membrane permeability.	PubChem[1]
Hydrogen Bond Donor Count	0	The molecule cannot donate hydrogen bonds.	PubChem[1]
Hydrogen Bond Acceptor Count	2	The nitrogen and oxygen atoms can accept hydrogen bonds.	PubChem[1]

| Rotatable Bond Count | 1 | The C-O bond of the methoxy group allows for rotation. | PubChem[1] |

## Synthesis and Mechanistic Rationale

The synthesis of **4-Chloro-7-methoxyquinoline** is typically achieved via a multi-step process starting from commercially available precursors. A common and effective route involves the cyclization of an aniline derivative followed by chlorination of the resulting quinolinone.

Authoritative Insight: The conversion of a 4-quinolinone to a 4-chloroquinoline is a cornerstone reaction in heterocyclic chemistry. The choice of a potent chlorinating agent like phosphorus oxychloride (POCl<sub>3</sub>) or thionyl chloride (SOCl<sub>2</sub>) is critical. Mechanistically, the oxygen of the quinolinone (in its keto-enol tautomeric equilibrium) attacks the electrophilic phosphorus or sulfur atom, forming an intermediate with a highly effective leaving group. The subsequent nucleophilic attack by a chloride ion at the C4 position displaces this group, yielding the desired

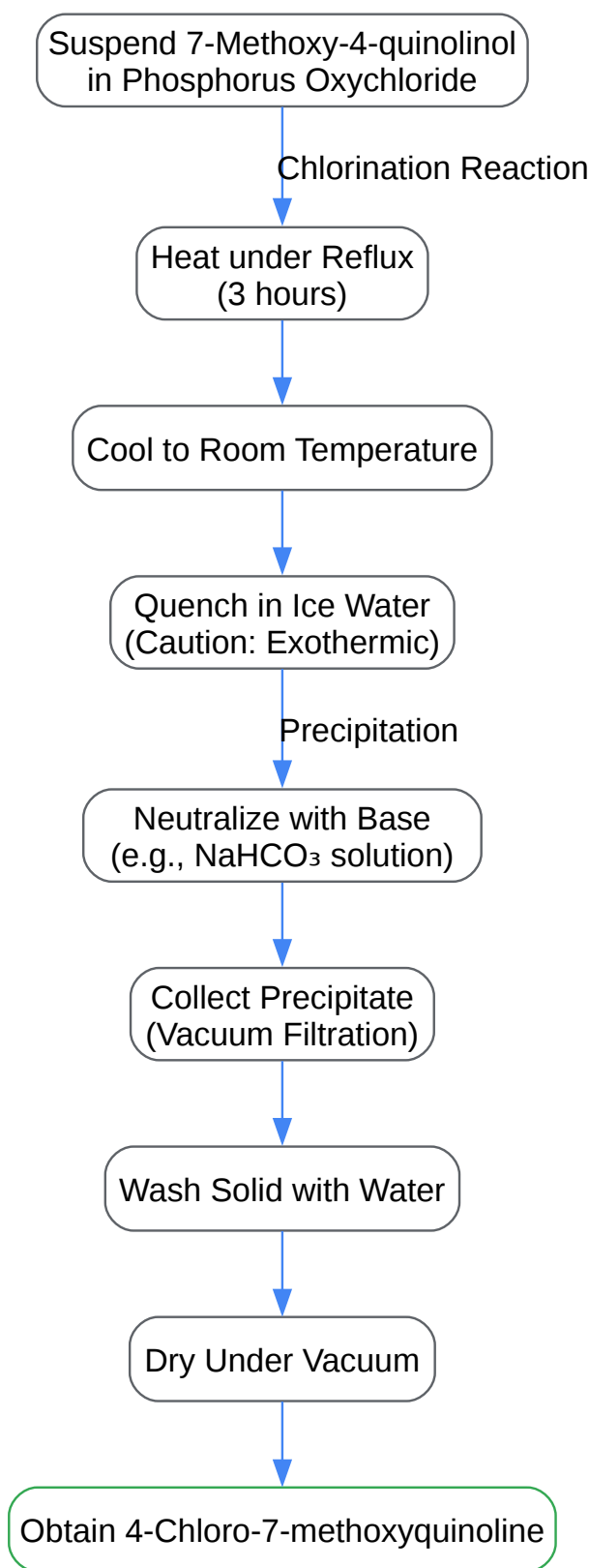
4-chloroquinoline. This transformation is vital as it converts a relatively unreactive C-O bond into a labile C-Cl bond, which is susceptible to nucleophilic substitution, making it an excellent precursor for further functionalization.

## Experimental Protocol: Synthesis from 7-Methoxy-4-quinolinol

This protocol is adapted from established synthetic procedures.<sup>[2]</sup>

### Step 1: Chlorination of 7-Methoxy-4-quinolinol (7-methoxy-1H-quinolin-4-one)

- Suspend 7-methoxy-4-quinolinol (10 mmol) in phosphorus oxychloride (30 mL).
- Heat the mixture under reflux for 3 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Carefully pour the reaction mixture into ice water to quench the excess phosphorus oxychloride. This step is highly exothermic and must be performed with caution in a well-ventilated fume hood.
- Neutralize the acidic aqueous solution with a base, such as an aqueous solution of sodium bicarbonate or ammonium hydroxide, until a precipitate forms.<sup>[2]</sup>
- Collect the solid precipitate by vacuum filtration.
- Wash the collected solid thoroughly with water to remove any inorganic salts.
- Dry the product in a vacuum oven to yield **4-chloro-7-methoxyquinoline**.<sup>[2]</sup>
- For higher purity, the crude product can be purified by column chromatography using a suitable solvent system (e.g., ethyl acetate/hexane).<sup>[2]</sup>



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Caption: Experimental workflow for the synthesis of **4-Chloro-7-methoxyquinoline**.

## Spectroscopic Characterization

Structural confirmation is achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR).

Table 3: NMR Spectroscopic Data in CDCl<sub>3</sub>[2]

Type	Chemical Shift (δ, ppm)	Description
<sup>1</sup> H NMR	8.67 (d, J=4.8Hz, 1H)	Aromatic proton adjacent to Nitrogen (C2-H)
	8.09 (d, J=9.0Hz, 1H)	Aromatic proton (C5-H)
	7.42 (d, J=2.4Hz, 1H)	Aromatic proton (C8-H)
	7.33 (d, J=4.8Hz, 1H)	Aromatic proton (C3-H)
	7.28 (dd, J=9.0, 2.4Hz, 1H)	Aromatic proton (C6-H)
	3.97 (s, 3H)	Methoxy group protons (-OCH <sub>3</sub> )

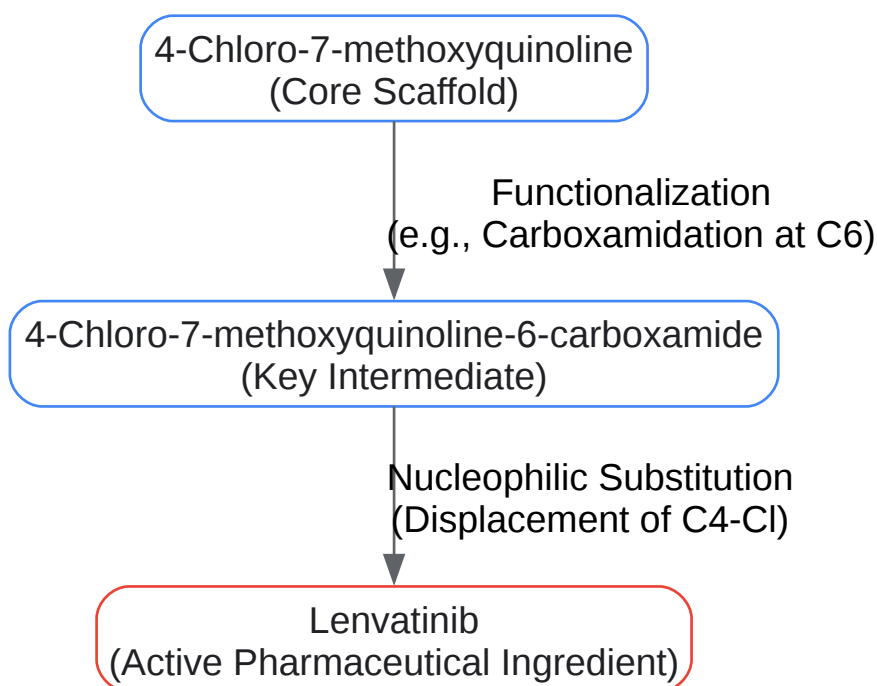
| <sup>13</sup>C NMR | 161.3, 151.0, 150.2, 142.4, 125.3, 121.7, 120.8, 119.3, 107.7, 55.9 | Carbon signals of the quinoline ring and methoxy group |

## Significance in Medicinal Chemistry & Drug Development

While **4-chloro-7-methoxyquinoline** is a valuable compound in its own right, its primary significance in the pharmaceutical industry comes from its role as a key scaffold for more complex active pharmaceutical ingredients (APIs). The chlorine atom at the 4-position is an excellent leaving group, making it a prime site for introducing new functional groups via nucleophilic aromatic substitution (S<sub>N</sub>Ar) reactions.

A prominent example is its use in the synthesis of Lenvatinib, an oral multi-target tyrosine kinase inhibitor used in the treatment of various cancers.[3] The core structure of Lenvatinib is built upon the **4-chloro-7-methoxyquinoline** scaffold, which is first functionalized at the 6-position to become **4-chloro-7-methoxyquinoline-6-carboxamide**.[4][5] This intermediate then

undergoes a crucial coupling reaction where the chlorine at the 4-position is displaced by another molecule to form the final drug.[3]



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Caption: Role as a precursor in the synthesis of the drug Lenvatinib.

This relationship underscores the importance of mastering the synthesis and handling of the parent compound. The purity and yield of **4-chloro-7-methoxyquinoline** directly impact the efficiency and quality of the subsequent steps in manufacturing high-value pharmaceuticals like Lenvatinib.[6]

## Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **4-chloro-7-methoxyquinoline** is associated with specific hazards.

- H302: Harmful if swallowed.[1]
- H318: Causes serious eye damage.[1]

Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn when handling this compound. All work should be conducted in a well-ventilated chemical fume hood.

## Conclusion

**4-Chloro-7-methoxyquinoline** is more than a simple chemical compound; it is a versatile and enabling building block in modern organic and medicinal chemistry. Its well-defined structure, characterized by the IUPAC name **4-chloro-7-methoxyquinoline**, and its accessible synthesis make it a valuable precursor for academic research and industrial drug development. The strategic placement of a reactive chlorine atom on the privileged quinoline scaffold, particularly as demonstrated in the synthesis of Lenvatinib, solidifies its status as a compound of high scientific and commercial importance. A thorough understanding of its properties, synthesis, and reactivity is essential for any scientist working in the field of heterocyclic chemistry and drug discovery.

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